molecular formula C14H9NO5S B8812047 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo-

1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo-

Cat. No.: B8812047
M. Wt: 303.29 g/mol
InChI Key: BEQOZTJJZZOVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- is an organic compound that belongs to the class of anthraquinone derivatives. It is characterized by the presence of amino and sulfonic acid functional groups attached to the anthraquinone core. This compound is known for its vibrant color and is primarily used in the dye industry. It is also utilized in various scientific research applications due to its unique chemical properties .

Properties

Molecular Formula

C14H9NO5S

Molecular Weight

303.29 g/mol

IUPAC Name

5-amino-9,10-dioxoanthracene-1-sulfonic acid

InChI

InChI=1S/C14H9NO5S/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17/h1-6H,15H2,(H,18,19,20)

InChI Key

BEQOZTJJZZOVBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- typically involves the reaction of 1-aminoanthraquinone with sulfuric acid to introduce the sulfonic acid group. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the desired position. The resulting product is then neutralized with sodium hydroxide to obtain the sodium salt form of the compound .

Industrial Production Methods

In industrial settings, the production of 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinone derivatives, which are often used as intermediates in the synthesis of dyes and pigments .

Scientific Research Applications

1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. This property makes it a potential candidate for anticancer research. Additionally, its ability to form stable complexes with metal ions is utilized in various analytical applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-9,10-dihydro-9,10-dioxoanthracene-5-sulfonic acid
  • 5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
  • 5-Amino-9,10-dioxoanthracene-1-sulfonic acid

Uniqueness

Compared to similar compounds, 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the dye industry and for specific research applications .

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